molecular formula C6H9NOS B1529268 3-(Isothiocyanatomethyl)oxolane CAS No. 1341206-58-3

3-(Isothiocyanatomethyl)oxolane

Cat. No.: B1529268
CAS No.: 1341206-58-3
M. Wt: 143.21 g/mol
InChI Key: NIVJYFSASBKLNY-UHFFFAOYSA-N
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Description

3-(Isothiocyanatomethyl)oxolane is a chemical compound with the molecular formula C6H9NOS and a molecular weight of 143.21 g/mol . It is also known by its IUPAC name, 3-(isothiocyanatomethyl)tetrahydrofuran . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a tetrahydrofuran ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 3-(isothiocyanatomethyl)oxolane typically involves the reaction of primary amines with carbon disulfide and triethylamine to form dithiocarbamate salts, which are then decomposed using tosyl chloride to yield the desired isothiocyanate . This method is efficient and provides good yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

3-(Isothiocyanatomethyl)oxolane undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-(Isothiocyanatomethyl)oxolane can be compared with other isothiocyanate-containing compounds, such as:

    Allyl isothiocyanate: Known for its pungent flavor and antimicrobial properties.

    Benzyl isothiocyanate: Studied for its anticancer effects.

    Phenyl isothiocyanate: Used in peptide sequencing and synthesis.

    Sulforaphane: Found in cruciferous vegetables and known for its chemopreventive properties. What sets this compound apart is its unique tetrahydrofuran ring, which can impart different chemical and biological properties compared to other isothiocyanates.

Properties

IUPAC Name

3-(isothiocyanatomethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c9-5-7-3-6-1-2-8-4-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVJYFSASBKLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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